molecular formula C13H22BFO2 B13461822 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13461822
M. Wt: 240.12 g/mol
InChI Key: FCEGSMQSPFGLSZ-UHFFFAOYSA-N
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Description

2-[3-(2-Fluoroethyl)bicyclo[111]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural properties, which include a highly strained bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale synthesis. The use of photoredox catalysis and other advanced techniques can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclo[1.1.1]pentane derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a manner similar to other bicyclo[1.1.1]pentane derivatives. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H22BFO2

Molecular Weight

240.12 g/mol

IUPAC Name

2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H22BFO2/c1-10(2)11(3,4)17-14(16-10)13-7-12(8-13,9-13)5-6-15/h5-9H2,1-4H3

InChI Key

FCEGSMQSPFGLSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CCF

Origin of Product

United States

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